Lorlatinib-d3

Pharmacokinetics Deuterium isotope effect Dose optimization

Lorlatinib-d3 (also designated deulorlatinib or TGRX-326; CAS 2131126-33-3) is a deuterated analogue of the third-generation ALK/ROS1 tyrosine kinase inhibitor lorlatinib (PF-06463922). Three hydrogen atoms on the N-methyl substituent of the macrocyclic scaffold are replaced with deuterium, yielding a molecular weight of approximately 409.43 g/mol versus 406.41 g/mol for the parent compound.

Molecular Formula C21H19FN6O2
Molecular Weight 409.4 g/mol
Cat. No. B12397060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLorlatinib-d3
Molecular FormulaC21H19FN6O2
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESCC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C
InChIInChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1/i2D3
InChIKeyIIXWYSCJSQVBQM-BINOJTDESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lorlatinib-d3 Procurement Guide: Deuterated ALK/ROS1 Inhibitor for Research and Clinical Development


Lorlatinib-d3 (also designated deulorlatinib or TGRX-326; CAS 2131126-33-3) is a deuterated analogue of the third-generation ALK/ROS1 tyrosine kinase inhibitor lorlatinib (PF-06463922). Three hydrogen atoms on the N-methyl substituent of the macrocyclic scaffold are replaced with deuterium, yielding a molecular weight of approximately 409.43 g/mol versus 406.41 g/mol for the parent compound [1]. This compound is claimed in Shenzhen TargetRx patent US20220024908A1 and has progressed through Phase 1/1b and pivotal Phase 2 clinical trials for ALK-positive non-small cell lung cancer [2]. As a stable-isotope-labeled analog, it serves dual roles: a clinical-stage therapeutic candidate with altered pharmacokinetics conferred by the deuteration strategy, and a research tool for quantitative bioanalysis via LC-MS/MS.

Why Lorlatinib-d3 Cannot Be Substituted by Generic Lorlatinib in Preclinical or Analytical Workflows


Substituting non-deuterated lorlatinib for lorlatinib-d3 introduces two irreconcilable failure modes. First, in quantitative LC-MS/MS bioanalysis, the deuterated analog serves as the internal standard; its +3 Da mass shift relative to the analyte enables chromatographic co-elution with baseline mass separation, a requirement that unlabeled lorlatinib cannot satisfy. Second, the deuterium kinetic isotope effect (KIE) alters lorlatinib-d3's metabolic clearance via CYP3A4-mediated oxidation at the N-methyl position, yielding a clinical exposure profile where 60 mg of lorlatinib-d3 reportedly delivers systemic exposure equivalent to 100 mg of the parent drug [1]. Using non-deuterated lorlatinib at equivalent doses would therefore produce divergent pharmacokinetic predictions, invalidating therapeutic drug monitoring, drug-drug interaction studies, and cross-study pharmacokinetic comparisons [2].

Quantitative Differentiation Evidence for Lorlatinib-d3 Versus Parent Lorlatinib and In-Class ALK Inhibitors


Dose-Normalized Systemic Exposure: 60 mg Lorlatinib-d3 ≈ 100 mg Lorlatinib

In a Phase 1 clinical trial enrolling 185 patients with ALK-positive NSCLC, exposure analysis demonstrated that lorlatinib-d3 (TGRX-326) at 60 mg once daily produced systemic exposure (AUC) equivalent to that of non-deuterated lorlatinib at 100 mg once daily [1]. This represents an approximately 40% dose reduction for equivalent drug exposure, attributed to deuterium-mediated slowing of CYP3A4-dependent oxidative metabolism at the N-CD3 position [2]. The recommended Phase 2 dose was accordingly set at 60 mg QD, contrasting with the 100 mg QD approved dose of lorlatinib.

Pharmacokinetics Deuterium isotope effect Dose optimization

Central Nervous System Safety: CNS Toxicity Rate of 12.9% with Zero Discontinuations

In the pivotal Phase 2 DRAGON trial (N=163), lorlatinib-d3 at 60 mg QD produced CNS-related treatment-related adverse events (TRAEs) in 12.9% of patients, with no patients requiring treatment interruption or permanent discontinuation due to CNS toxicity [1]. This contrasts with the known CNS side-effect profile of non-deuterated lorlatinib, where CNS effects—including cognitive changes, mood disorders, speech disturbances, and seizures—are well-documented and can lead to dose modifications [2]. The reduced CNS toxicity burden of the deuterated analog is hypothesized to result from attenuated peak-to-trough fluctuations and altered CNS metabolite profiles conferred by the slower metabolic clearance rate.

CNS safety Tolerability Adverse events

Activity Against ALK G1202R Solvent-Front Mutation: 62.5% ORR and 100% Disease Control

Among 8 patients harboring the ALK G1202R solvent-front resistance mutation in the Phase 2 DRAGON trial, lorlatinib-d3 achieved an objective response rate (ORR) of 62.5% and a disease control rate (DCR) of 100%, with a median progression-free survival of 11.0 months [1]. The G1202R mutation is a clinically challenging resistance alteration that confers reduced sensitivity to second-generation ALK inhibitors; in Ba/F3 cellular assays, lorlatinib exhibits an IC50 shift from approximately 1.8 nM (wild-type) to approximately 7.6 nM (G1202R) or higher in compound-mutation contexts, whereas crizotinib, ceritinib, alectinib, and brigatinib show IC50 values exceeding 300–2400 nM against G1202R-containing mutants [2]. The deuterated lorlatinib-d3 retains this mutation-coverage advantage of the lorlatinib pharmacophore.

G1202R mutation ALK resistance Solvent-front mutation

Isotopic Mass Shift for Quantitative LC-MS/MS: +3 Da Differentiation from Parent Lorlatinib

Lorlatinib-d3 incorporates three deuterium atoms at the N-methyl position, producing a molecular ion [M+H]+ that is +3 mass units higher than unlabeled lorlatinib (m/z shift from ~407.4 to ~410.4) [1]. This mass increment falls within the optimal +3 to +5 Da window for stable-isotope-labeled internal standards (SIL-IS) used in liquid chromatography-tandem mass spectrometry, providing baseline mass resolution from the analyte while maintaining near-identical chromatographic retention time and ionization efficiency. In contrast, the non-deuterated parent compound cannot serve as a co-eluting internal standard, and the dual-labeled Lorlatinib-13C,d3 analog (CAS not fully public) provides a +4 Da shift but with distinct isotopic purity and cost profiles [2]. Regulatory bioanalytical method validation guidelines (EMA, FDA) require SIL-IS with ≥3 Da mass difference and isotopic purity ≥98%.

LC-MS/MS Stable isotope internal standard Bioanalytical method validation

Intracranial Efficacy: 55.8% ORR in Patients with Measurable CNS Metastases at Reduced Dose

In the Phase 2 DRAGON trial, among 43 patients with measurable central nervous system (CNS) metastases at baseline, lorlatinib-d3 administered at 60 mg QD yielded an intracranial objective response rate (IC-ORR) of 55.8% (95% CI, 39.9–70.9) [1]. This intracranial activity is achieved at a dose 40% lower than the approved 100 mg dose of parent lorlatinib, which has a reported CSF-to-free-plasma ratio of 0.77, confirming significant CNS penetration of the pharmacophore [2]. The retention of high intracranial efficacy at reduced systemic exposure implies that the deuterated analog maintains or even enhances the brain-to-plasma exposure ratio of the lorlatinib scaffold.

Intracranial efficacy Brain metastasis CNS penetration

Optimal Procurement and Application Scenarios for Lorlatinib-d3 in Translational and Analytical Settings


Quantitative Bioanalysis of Lorlatinib in Plasma and CSF by LC-MS/MS Using Lorlatinib-d3 as the Stable-Isotope-Labeled Internal Standard

In therapeutic drug monitoring (TDM) and pharmacokinetic bridging studies, lorlatinib-d3 serves as the co-eluting stable-isotope-labeled internal standard (SIL-IS) for the quantitation of lorlatinib in human plasma and cerebrospinal fluid. The +3 Da mass difference provides baseline chromatographic separation from the analyte while matching extraction recovery and ionization efficiency across the linear dynamic range. This application is substantiated by validated LC-MS/MS methods for multi-TKI panels that include lorlatinib, where isotopically labeled internal standards are mandatory for meeting EMA and FDA bioanalytical method validation acceptance criteria (±15% accuracy and precision) [1].

Pharmacokinetic/Pharmacodynamic Modeling of Deuterium-Enhanced CYP3A4 Metabolic Stability

Investigators studying the deuterium kinetic isotope effect (KIE) on CYP3A4-mediated N-demethylation can use lorlatinib-d3 as a tool compound. The clinical observation that 60 mg of lorlatinib-d3 yields systemic exposure equivalent to 100 mg of non-deuterated lorlatinib provides a quantitative benchmark for in vitro–in vivo extrapolation (IVIVE) of deuterium substitution effects on metabolic clearance. This scenario includes head-to-head in vitro microsomal or hepatocyte stability assays comparing lorlatinib-d3 versus lorlatinib, with quantitative endpoints of intrinsic clearance (CLint) and half-life (t1/2), enabling deconvolution of the KIE from other pharmacokinetic determinants [2].

Preclinical Efficacy Testing Against ALK G1202R Solvent-Front Resistance Models

Lorlatinib-d3 is appropriate for in vivo xenograft or patient-derived xenograft (PDX) models harboring the ALK G1202R solvent-front mutation, a resistance variant for which second-generation ALK inhibitors (ceritinib, alectinib, brigatinib) are effectively inactive with IC50 values exceeding 300–2400 nM in Ba/F3 cellular models. The clinical demonstration of 62.5% ORR and 100% DCR in G1202R-mutant patients supports its use as a positive control or reference agent in studies evaluating next-generation inhibitors designed to overcome G1202R compound mutations [1]. Comparative pharmacology studies should include lorlatinib-d3 alongside lorlatinib and emerging fourth-generation ALK inhibitors.

Clinical Trial Comparator Sourcing for Deuterated ALK Inhibitor Development Programs

For pharmaceutical development programs pursuing deuterated ALK inhibitors as follow-on or next-generation candidates, lorlatinib-d3 (deulorlatinib/TGRX-326) represents both a benchmark comparator and proof-of-concept validation that deuteration of the lorlatinib scaffold delivers clinically meaningful pharmacokinetic differentiation. The Phase 2 DRAGON trial data—including the 43.7% IRC-assessed ORR, 11.1-month median PFS, and favorable CNS safety profile—establish clinical benchmarks against which new deuterated ALK inhibitor candidates should be compared in terms of efficacy, intracranial activity, and tolerability [2].

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